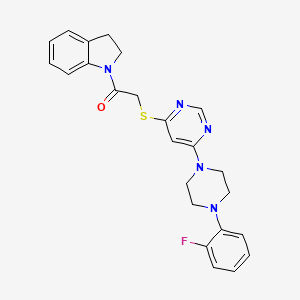
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24FN5OS and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C24H24FN5O3S
- Molecular Weight : 481.5 g/mol
- IUPAC Name : methyl 4-[[2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
This structure features a combination of aromatic and heterocyclic components, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the pyrimidine and indole components may facilitate binding to various enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors due to the piperazine group.
- Enzymes : Its structural features allow it to potentially inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that derivatives of indole compounds often display significant anticancer properties. For instance, indole derivatives have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7), ovarian (IGROV-1), and colon (HCT-15) cancers.
| Cell Line | IC50 (µM) | Activity (%) at 100 µM |
|---|---|---|
| HCT-15 | 46.6 | 85% |
| SW620 | 39.7 | 61% |
These results suggest that compounds with similar structural motifs as this compound could exhibit comparable anticancer effects.
Neuropharmacological Activity
Given the presence of the piperazine ring, there is potential for neuropharmacological effects. Compounds containing piperazine have been studied for their roles as anxiolytics and antidepressants. The fluorophenyl substitution may enhance lipophilicity, facilitating blood-brain barrier penetration.
Case Studies
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities systematically. For example:
-
Study on Structure-Activity Relationship (SAR) :
- Researchers synthesized a series of pyrimidine derivatives and assessed their inhibitory effects on human equilibrative nucleoside transporters (ENTs). The findings indicated that modifications on the piperazine and pyrimidine rings significantly impacted the inhibitory potency against ENTs, suggesting that similar modifications could enhance the efficacy of this compound against cancer cells .
- Antitumor Activity Evaluation :
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-19-6-2-4-8-21(19)28-11-13-29(14-12-28)22-15-23(27-17-26-22)32-16-24(31)30-10-9-18-5-1-3-7-20(18)30/h1-8,15,17H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVOTDZREZGLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














